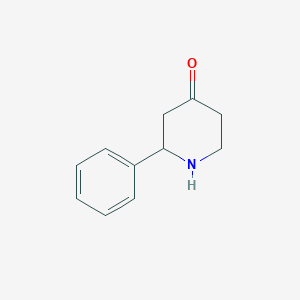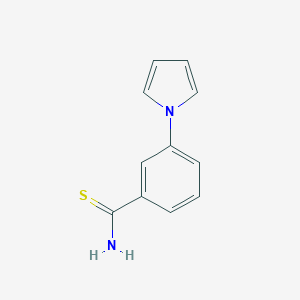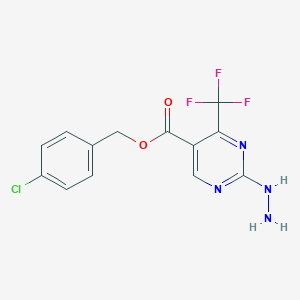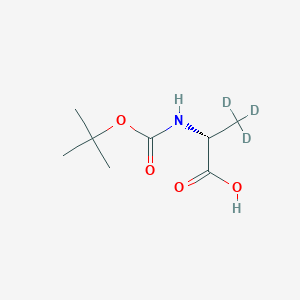
D-Alanine-3,3,3-D3-N-T-boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanine-3,3,3-D3-N-T-boc: is a deuterium-labeled derivative of D-Alanine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, particularly in the study of metabolic and pharmacokinetic processes .
Mécanisme D'action
Target of Action
D-Alanine-3,3,3-D3-N-T-boc is a deuterium-labeled derivative of D-Alanine . D-Alanine is a non-essential amino acid for humans and is a key compound in the glucose-alanine cycle .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
As a derivative of d-alanine, it may be involved in the glucose-alanine cycle .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
As a deuterium-labeled compound, it is often used in research for tracing and quantifying processes in drug development .
Action Environment
It’s known that the compound is stable under room temperature conditions in the continental us .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-3,3,3-D3-N-T-boc typically involves the protection of the amino group of D-Alanine with a tert-butoxycarbonyl (Boc) group. The deuterium atoms are introduced through a deuterium exchange reaction, where hydrogen atoms are replaced by deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure high isotopic purity. The reaction conditions are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: D-Alanine-3,3,3-D3-N-T-boc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The Boc group can be substituted with other protective groups or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like trifluoroacetic acid are used to remove the Boc group
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can regenerate the non-deuterated form .
Applications De Recherche Scientifique
Chemistry: D-Alanine-3,3,3-D3-N-T-boc is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism .
Biology: In biological research, this compound helps in studying protein synthesis and degradation, as well as enzyme kinetics .
Medicine: In medical research, it is used to investigate the pharmacokinetics and pharmacodynamics of drugs, particularly those involving amino acid transport and metabolism .
Industry: Industrially, this compound is used in the synthesis of isotope-labeled peptides for mass spectrometry-based protein quantitation .
Comparaison Avec Des Composés Similaires
N-tert-Butoxycarbonyl-D-alanine: Similar in structure but without deuterium labeling.
L-Alanine-3,3,3-D3-N-T-boc: The L-enantiomer of the compound.
Boc-Ala-OH-3,3,3-d3: Another deuterium-labeled alanine derivative
Uniqueness: D-Alanine-3,3,3-D3-N-T-boc is unique due to its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantitation, making it a valuable tool in scientific research .
Propriétés
IUPAC Name |
(2R)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-YXLFGOCJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
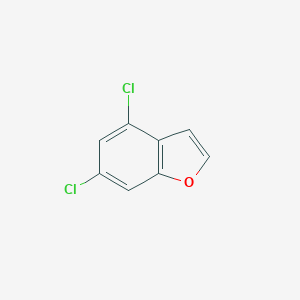

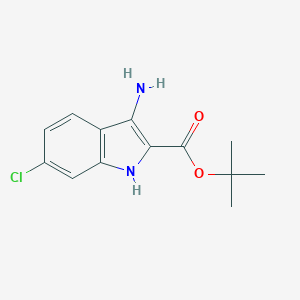
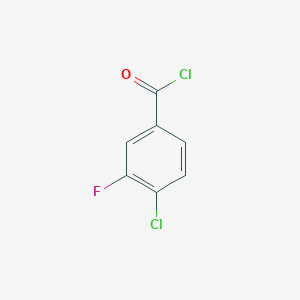
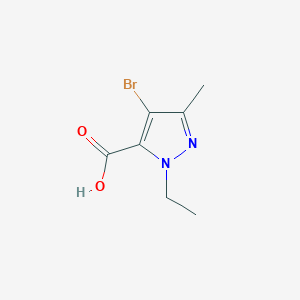
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)

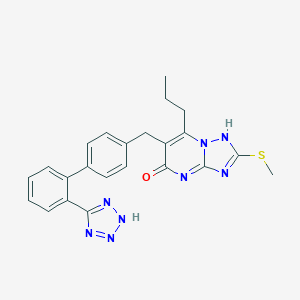

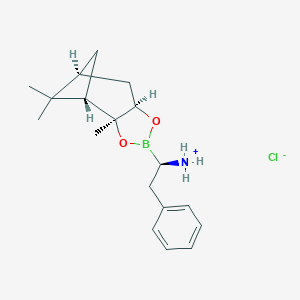
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)
